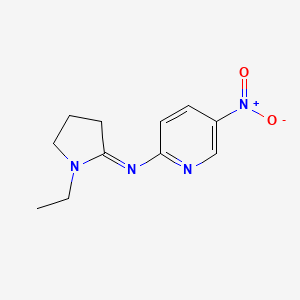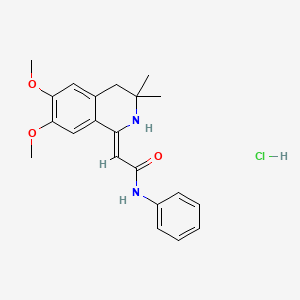
Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-phenyl-, monohydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-phenyl-, monohydrochloride, (Z)- involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-phenyl-, monohydrochloride, (Z)- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-phenyl-, monohydrochloride, (Z)- stands out due to its unique structural features and potential applications. Similar compounds include other isoquinoline derivatives and acetamide-based molecules. Each of these compounds has its own set of properties and applications, but the specific combination of structural elements in this compound makes it particularly interesting for research and development .
Properties
CAS No. |
132680-92-3 |
|---|---|
Molecular Formula |
C21H25ClN2O3 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-21(2)13-14-10-18(25-3)19(26-4)11-16(14)17(23-21)12-20(24)22-15-8-6-5-7-9-15;/h5-12,23H,13H2,1-4H3,(H,22,24);1H/b17-12-; |
InChI Key |
AODBANTZCHIKOI-HBPAQXCTSA-N |
Isomeric SMILES |
CC1(CC2=CC(=C(C=C2/C(=C/C(=O)NC3=CC=CC=C3)/N1)OC)OC)C.Cl |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=CC(=O)NC3=CC=CC=C3)N1)OC)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


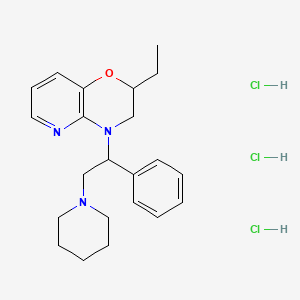
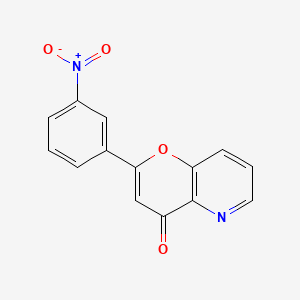
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
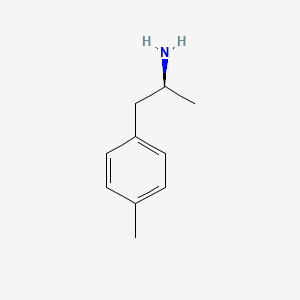
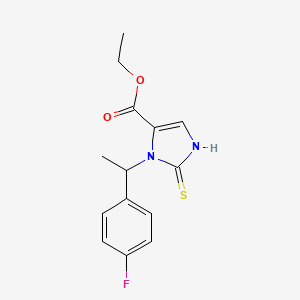




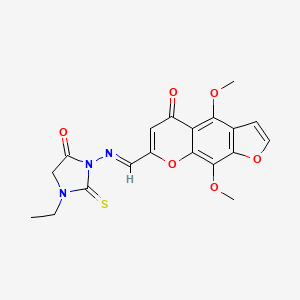
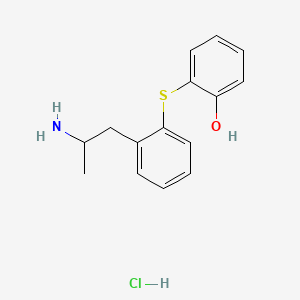
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
